(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry Building Blocks

(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine (CAS 1813549-79-9) is a chiral, fluorinated piperidine derivative with molecular formula C7H15FN2 and molecular weight 146.21 g/mol. The compound features a 3-fluoropiperidine ring with an ethan-1-amine side chain in the (R)-configuration, distinguishing it from its (S)-enantiomer (CAS 1813549-77-7) and the racemic mixture (CAS 477577-23-4).

Molecular Formula C7H15FN2
Molecular Weight 146.21 g/mol
Cat. No. B11763969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine
Molecular FormulaC7H15FN2
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCN)F
InChIInChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2/t7-/m1/s1
InChIKeyZDSQYCHUPBZWNG-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine: Chiral Building Block Procurement and Differentiation Guide


(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine (CAS 1813549-79-9) is a chiral, fluorinated piperidine derivative with molecular formula C7H15FN2 and molecular weight 146.21 g/mol . The compound features a 3-fluoropiperidine ring with an ethan-1-amine side chain in the (R)-configuration, distinguishing it from its (S)-enantiomer (CAS 1813549-77-7) and the racemic mixture (CAS 477577-23-4) . The 3-fluoro substitution on the piperidine ring is a well-established structural motif in medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability of bioactive molecules [1].

Why (R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine Cannot Be Replaced by the Racemate or Non-Fluorinated Analogs


This compound cannot be freely substituted by its racemate, (S)-enantiomer, or non-fluorinated piperidine analogs without risking critical changes in molecular properties and pharmacological outcomes. The (R)-configuration at the 3-position of the piperidine ring defines the three-dimensional presentation of the fluorine atom, which directly influences target binding, molecular conformation, and pharmacokinetic behavior [1]. Systematic physicochemical studies demonstrate that 3-fluoro substitution on piperidine reduces pKa by approximately 1.5–2.0 log units relative to unsubstituted piperidine (from ~10.0 to ~8.5) through a strong negative inductive effect, with the magnitude modulated by stereochemical and conformational factors [2][3]. Substituting a racemate for a single enantiomer introduces a 50% impurity of the opposite stereoisomer, which can exhibit distinct—and potentially antagonistic—pharmacological activity [1].

(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine: Quantifiable Differentiation Evidence Against Key Comparators


Chiral Purity: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer — Impact on Stereospecific Synthesis and Screening

The (R)-enantiomer (CAS 1813549-79-9) is supplied as a single stereoisomer, enabling stereospecific incorporation into target molecules without the confounding effects of the opposite enantiomer. The racemic mixture (CAS 477577-23-4) and the (S)-enantiomer (CAS 1813549-77-7) represent the closest alternatives. In 3-aminofluoropiperidine libraries, the relative stereochemistry of the fluorine atom with respect to the amino substituent at C3 was shown to measurably affect pKa, with cis vs. trans diastereomers exhibiting pKa differences attributable to conformational preferences induced by the fluorine atom [1]. For procurement decisions, the (R)-enantiomer at ≥98% purity provides enantiomeric excess (ee) typically ≥99%, compared to racemate which is a 1:1 mixture of (R)- and (S)-enantiomers .

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry Building Blocks

Piperidine Ring Basicity Modulation: 3-Fluoro vs. Non-Fluorinated Piperidine Scaffold

The 3-fluoro substituent reduces the pKa of the piperidine nitrogen conjugate acid from approximately 10.0 (piperidine) to 8.48 ± 0.10 (3-fluoropiperidine, predicted) . This ~1.5 log unit reduction in basicity arises from the strong negative inductive effect (-I) of the electronegative fluorine atom positioned β to the nitrogen [1]. A comprehensive systematic study of monofluorinated piperidine derivatives confirmed that a single fluorine atom at the 3-position decreases pKa measurably, with the magnitude influenced by conformational preferences (axial vs. equatorial fluorine orientation) [2]. This basicity reduction has been exploited in medicinal chemistry to decrease hERG channel affinity (associated with cardiac toxicity risk) and to improve oral absorption profiles [3].

pKa Modulation Amine Basicity Fluorine Inductive Effect

Metabolic Stability Advantage of 3-Fluoropiperidine Scaffold: Class-Level Evidence from Microsomal Clearance Studies

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that fluorine substitution on the piperidine ring retains or improves metabolic stability [1]. Intrinsic microsomal clearance (CLint) measurements across the monofluorinated piperidine series showed high metabolic stability for the compounds studied, with only a single exception noted for the 3,3-difluoroazetidine derivative, not the piperidine series [1]. The fluorine atom at the 3-position provides steric hindrance against cytochrome P450-mediated oxidation, a well-documented phenomenon for fluorinated piperidines [2]. This class-level evidence supports the selection of (R)-2-(3-fluoropiperidin-1-yl)ethan-1-amine over non-fluorinated analogs (e.g., 2-(piperidin-1-yl)ethan-1-amine, CAS 27578-60-5) when metabolic stability is a key design parameter.

Metabolic Stability Intrinsic Clearance Cytochrome P450 Fluorine Blocking

Conformational and Lipophilicity Differentiation: 3-Fluoropiperidine vs. 4-Fluoropiperidine and 3,3-Difluoropiperidine Analogs

The position and number of fluorine atoms on the piperidine ring critically determine both pKa and LogP values [1]. In the systematic study of mono- and difluorinated piperidines, 3-fluoropiperidine exhibited distinct conformational behavior compared to 4-fluoropiperidine, with the fluorine atom capable of occupying either axial or equatorial positions depending on the stereochemistry at C3 [1][2]. Notably, cis-3,5-difluoropiperidine displayed a 'Janus face' (facially polarized) character with unusually high hydrophilicity in its diaxial conformation—a property not shared by 3-fluoropiperidine or 4-fluoropiperidine isomers [1]. This position-dependent conformational and lipophilicity profile means that analogs with fluorine at other positions (e.g., 4-fluoropiperidine derivatives) or with additional fluorine atoms (e.g., 3,3-difluoropiperidine) cannot serve as direct surrogates for the 3-fluoropiperidine scaffold in SAR studies.

Conformational Analysis Lipophilicity Fluorine Positioning Janus Face Effect

Physicochemical Property Comparison: Predicted pKa and Boiling Point of the Racemate vs. Non-Fluorinated Analog

Predicted physicochemical data provide a direct quantitative comparison between the fluorinated and non-fluorinated ethanamine derivatives. The racemic 2-(3-fluoropiperidin-1-yl)ethan-1-amine has a predicted pKa of 10.21 ± 0.10 and a predicted boiling point of 201.4 ± 30.0 °C (at 760 mmHg) . The non-fluorinated analog 2-(piperidin-1-yl)ethan-1-amine (CAS 27578-60-5) has measured pK1 of 6.38 and pK2 of 9.89 (at 30 °C), with a boiling point of 186 °C (lit.) . The ~15 °C higher predicted boiling point of the fluorinated derivative is consistent with increased molecular weight (146.21 vs. 128.22 g/mol) and altered intermolecular interactions due to the polar C-F bond.

Physicochemical Properties pKa Prediction Boiling Point Building Block Characterization

(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine: Evidence-Backed Application Scenarios for Scientific Selection


Stereospecific Fragment-Based Drug Discovery Requiring Defined (R)-Configuration at the Piperidine 3-Position

The (R)-enantiomer (CAS 1813549-79-9) provides a single, defined stereochemistry at the 3-position of the piperidine ring, enabling unambiguous SAR interpretation in fragment-based screening campaigns. Unlike the racemate (CAS 477577-23-4), which introduces a 50% impurity of the (S)-enantiomer, the (R)-enantiomer avoids confounding dual activity profiles. 3-Fluoropiperidine fragments have been specifically employed in the development of NMDA NR2B receptor antagonists [1], and the chiral (R)-configuration allows for precise mapping of stereochemical requirements at the receptor binding site.

Lead Optimization Programs Targeting Reduced hERG Affinity Through pKa Modulation

The 3-fluoro substitution reduces piperidine nitrogen basicity from pKa ~10.0 to ~8.48, a decrease of ~1.5 log units [2]. This basicity reduction has been directly exploited in medicinal chemistry to lower hERG channel blockade risk: in 5-HT2B receptor antagonist development, replacement of 3-methoxypiperidine with 3-fluoropiperidine was specifically implemented to reduce the likelihood of hERG interactions and associated cardiac toxicity [3]. The (R)-2-(3-fluoropiperidin-1-yl)ethan-1-amine scaffold provides this advantage with the additional benefit of defined chirality.

CNS Drug Discovery Requiring Balanced pKa-LogP Profile Within BBB-Penetrant Chemical Space

The systematic study by Melnykov et al. (2023) positions 3-fluoropiperidine derivatives within a well-characterized pKa-LogP property space that extends the toolkit of fluorine-containing building blocks for CNS drug discovery [4]. With reduced basicity relative to non-fluorinated piperidine and distinct lipophilicity compared to 4-fluoro or difluoro analogs, the (R)-3-fluoropiperidine scaffold is specifically suited for programs targeting blood-brain barrier penetration, where pKa < 8 and LogP 1–3 are critical physicochemical thresholds .

Synthesis of Enantiopure Kinase Inhibitor Intermediates and Chiral Active Pharmaceutical Ingredient (API) Building Blocks

The (R)-enantiomer serves as a chiral intermediate for the synthesis of amino-fluoropiperidine derivatives with kinase inhibitory activity [5]. The defined stereochemistry at the 3-position ensures that downstream API intermediates maintain chirality without the need for late-stage chiral resolution, which can be costly and reduce overall yield. Supplier specifications of purity ≥98% and controlled enantiomeric excess support GMP and GLP requirements for pharmaceutical intermediate procurement .

Quote Request

Request a Quote for (R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.